molecular formula C3H4N6 B1383169 5-azido-1-methyl-1H-1,2,3-triazole CAS No. 1701551-07-6

5-azido-1-methyl-1H-1,2,3-triazole

Cat. No. B1383169
M. Wt: 124.1 g/mol
InChI Key: CWWQVJPYBSSFLP-UHFFFAOYSA-N
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Description

5-azido-1-methyl-1H-1,2,3-triazole is a compound with the molecular formula C3H4N6 . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their excellent properties and are intensely investigated by synthetic chemists .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, has been a subject of research for many years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .


Molecular Structure Analysis

The molecular structure of 5-azido-1-methyl-1H-1,2,3-triazole consists of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .


Physical And Chemical Properties Analysis

5-azido-1-methyl-1H-1,2,3-triazole has a molecular weight of 124.10 g/mol. It has a topological polar surface area of 45.1 Ų and a complexity of 137. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Researchers have explored the synthesis and subsequent transformations of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole. They investigated the reactivity of β-azolylenamines with 5-azido-1-methyl-1H-1,2,3-triazole, leading to various products based on different transformation pathways of a common 1,2,3-triazoline intermediate. Theoretical investigations using DFT calculations supported these findings (Beliaev et al., 2018).

Solid Phase Peptide Synthesis

  • A study on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, including 5-azido-1-methyl-1H-1,2,3-triazole, demonstrated its utility in solid-phase peptide synthesis. This method efficiently incorporates 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Crystal Structure Analysis

  • The crystal structure of 5-azido-3-nitro-1H-1,2,4-triazole and its derivatives was determined through low-temperature single-crystal X-ray diffraction, providing insights into the interactions between molecules or ions in these compounds (Izsák & Klapötke, 2012).

Synthesis of Energetic Compounds

  • The synthesis of nitrogen-rich energetic compounds using 4-azido-5-(chlorodinitromethyl)-2-nitro-2H-1,2,3-triazole, a derivative of 5-azido-1-methyl-1H-1,2,3-triazole, was reported. These compounds exhibit good thermal stability and insensitivity to mechanical stimuli, making them potential candidates for energetic materials (Cao et al., 2023).

Antibacterial Activity

  • Research on quinazolinones derivatives containing 1,2,3-triazole moieties, including 5-azido-1-methyl-1H-1,2,3-triazole, showed potential antibacterial activity. This study provided insights into the synthesis and characterization of these compounds and their applications in combating bacterial pathogens (Khan, 2018).

Future Directions

Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, are expected to continue to be a focus of research due to their excellent properties and potential for various applications . The introduction of greater structural diversity to substances like 5-azido-1-methyl-1H-1,2,3-triazole is a promising strategy to delay the onset of resistance .

properties

IUPAC Name

5-azido-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQVJPYBSSFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-azido-1-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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